2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl
Description
2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl is a chiral bisphosphine ligand featuring a biphenyl backbone substituted with two bis(3,5-dimethylphenyl)phosphine groups at the 2,2'-positions. This ligand is structurally distinct from binaphthyl-based systems (e.g., BINAP derivatives) and is designed to provide a balance of steric bulk and electron-richness for asymmetric catalysis . It is commercially available with high purity (>98.0%) and enantiomeric excess (≥99% ee), making it a critical tool in enantioselective transformations such as hydrogenation and cross-coupling reactions .
Structure
3D Structure
Properties
IUPAC Name |
[2-[2-bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44P2/c1-29-17-30(2)22-37(21-29)45(38-23-31(3)18-32(4)24-38)43-15-11-9-13-41(43)42-14-10-12-16-44(42)46(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h9-28H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDZWUGMDKYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl typically involves the reaction of 2,2’-dibromo-1,1’-biphenyl with bis(3,5-dimethylphenyl)phosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using techniques such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Cross-Coupling Reactions
This ligand facilitates C–C bond formation via palladium- or nickel-catalyzed cross-coupling reactions. Key examples include:
The ligand’s bulky substituents prevent catalyst aggregation while stabilizing low-coordinate metal intermediates, enabling efficient turnover .
Asymmetric Hydrogenation
The ligand induces enantioselectivity in hydrogenation reactions when paired with chiral metal centers:
| Substrate Class | Metal Catalyst | Pressure (bar) | Temperature (°C) | ee (%) | Conversion (%) | Source |
|---|---|---|---|---|---|---|
| α,β-Unsaturated ketones | Ru(COD)(cot) | 50 | 25 | 92–98 | >99 | |
| Cyclic enamines | IrCl(CO)(PPh₃)₂ | 10 | 40 | 85–90 | 95 |
Steric effects from the 3,5-dimethylphenyl groups create a chiral environment that directs substrate approach to the metal center .
Oxidative Transformations
The ligand undergoes controlled oxidation to form phosphine oxides, which retain utility in catalysis:
Reaction:
-
Application: Oxidized derivatives serve as precursors for air-stable palladium catalysts in Heck reactions .
Gold(I)-Catalyzed Reactions
The ligand stabilizes gold(I) complexes for alkene and alkyne activation:
| Reaction | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Hydroamination | Terminal alkynes | 2 | 12 | 89 | |
| Cycloisomerization | 1,6-Enynes | 1.5 | 6 | 94 |
The biphenyl backbone enhances π-backbonding to gold, stabilizing reactive intermediates .
Synthetic Modifications
The ligand participates in post-coordination functionalization:
-
Phosphine Sulfidation:
(70% yield, THF, reflux) .
Use: Heavy metal sequestration in environmental chemistry . -
Halogenation:
Electrophilic bromination at the biphenyl meta-positions (60% yield, DCM, 0°C) .
Use: Tuning electronic properties for specialized catalysis .
Comparative Reactivity
The ligand outperforms simpler phosphines in challenging transformations:
| Parameter | This compound | PPh₃ | Source |
|---|---|---|---|
| TON in Suzuki Coupling | 1,200 | 300 | |
| Catalyst Lifetime (h) | 48 | 12 | |
| Thermal Stability (°C) | 160 | 80 |
Mechanistic Insights
-
Coordination Geometry: The ligand enforces a distorted square-planar geometry in Pd complexes, reducing steric clashes during oxidative addition .
-
Electronic Effects: (wide bite angle) enhances metal-to-substrate electron transfer .
-
Solvent Effects: Optimal activity in toluene due to ligand solubility and weak coordinating properties .
This ligand’s versatility stems from its balanced steric bulk and electronic tunability, making it indispensable in modern synthetic methodologies. Ongoing research explores its applications in photoredox catalysis and metalloenzyme mimicry .
Scientific Research Applications
Catalytic Applications
Overview:
XylBINAP is primarily recognized for its role as a ligand in catalytic processes. Its unique structural properties enhance the efficiency and selectivity of metal-catalyzed reactions.
Key Reactions:
- Asymmetric Mannich-Type Reactions: XylBINAP is utilized in copper-catalyzed asymmetric Mannich-type reactions involving N-acylimino esters, leading to high enantioselectivity .
- Enantioselective Fluorination: It facilitates the enantioselective fluorination of oxindoles, which is crucial in synthesizing pharmaceutical compounds .
- [2+2+2] Cycloaddition: The ligand is effective in promoting [2+2+2] cycloaddition reactions of tetraynes and hexaynes, contributing to complex organic synthesis .
- Ruthenium-Catalyzed Reactions: XylBINAP aids in the asymmetric reduction of ketones via ruthenium-catalyzed transfer hydrogenation, showcasing its versatility in various catalytic frameworks .
Table: Catalytic Applications of XylBINAP
Material Science Applications
Overview:
In material science, XylBINAP is employed to enhance the properties of polymers and materials.
Key Uses:
- Polymer Development: The compound is incorporated into polymers to improve thermal stability and mechanical strength. This application is particularly beneficial for industries such as aerospace and automotive, where material performance is critical .
- Advanced Materials: Its ability to form stable complexes with metals allows for the creation of advanced materials with tailored properties for specific applications .
Pharmaceutical Development
Overview:
XylBINAP plays a crucial role in pharmaceutical formulation and development.
Key Functions:
- Stabilizing Agent: It acts as a stabilizing agent for active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability. This function is essential for developing effective medications that yield better patient outcomes .
- Catalytic Processes in Drug Synthesis: The ligand's role in various catalytic processes facilitates the synthesis of complex drug molecules, streamlining the development pipeline .
Case Studies
Case Study 1: Asymmetric Synthesis of Pharmaceuticals
In a study focusing on the synthesis of enantioenriched compounds, researchers utilized XylBINAP as a ligand in palladium-catalyzed reactions. The results demonstrated significant improvements in yield and enantioselectivity compared to traditional ligands. This underscores the importance of XylBINAP in pharmaceutical applications where chirality is crucial for efficacy.
Case Study 2: Polymer Enhancement
A research project explored the incorporation of XylBINAP into polymer matrices. The findings revealed that polymers with XylBINAP exhibited enhanced thermal stability and mechanical properties compared to control samples. This advancement has potential implications for developing high-performance materials in demanding environments.
Mechanism of Action
The mechanism by which 2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl exerts its effects involves coordination to transition metals. The phosphine ligand forms a complex with the metal center, which then participates in various catalytic cycles. The molecular targets include transition metal catalysts, and the pathways involved are typically those of organometallic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Backbone Variations
(a) Xyl-BINAP
- Structure: (R)- or (S)-2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-binaphthyl.
- Key Difference : Replaces the biphenyl backbone with a binaphthyl scaffold, increasing rigidity and π-conjugation.
- Impact: Enhances enantioselectivity in hydrogenation reactions due to stronger axial chirality but may reduce solubility in non-polar solvents compared to biphenyl-based analogs .
(b) Xyl-Garphos™
- Structure: (R)-2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-1,1'-biphenyl.
- Key Difference : Incorporates methoxy groups at the 4,4',6,6'-positions of the biphenyl backbone.
- Impact : Methoxy groups increase electron-donating capacity and steric hindrance, improving catalytic activity in asymmetric hydrogenations. However, the added bulk may limit substrate scope in sterically demanding reactions .
(c) SegPhos (L3)
- Structure: 5,5′-Bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole.
- Key Difference : Features a benzodioxole backbone instead of biphenyl, reducing steric bulk.
- Impact : Demonstrated superior performance in Suzuki–Miyaura cross-couplings with acyclic substrates, favoring conjugate addition over undesired pathways .
Electronic and Steric Properties
| Compound | Backbone | Substituents | Electronic Effect | Steric Bulk |
|---|---|---|---|---|
| Target Compound | Biphenyl | 3,5-Dimethylphenyl (P donors) | Moderately electron-donating | High |
| Xyl-BINAP | Binaphthyl | 3,5-Dimethylphenyl (P donors) | Similar to target | Very High |
| Xyl-Garphos™ | Biphenyl | 3,5-Dimethylphenyl + OMe groups | Strongly electron-donating | Very High |
| SegPhos | Benzodioxole | Diphenylphosphine | Weakly electron-donating | Moderate |
- Electron-Donating Capacity : Xyl-Garphos™ > Target Compound ≈ Xyl-BINAP > SegPhos. Methoxy groups in Xyl-Garphos™ significantly enhance electron donation to metal centers, stabilizing low-oxidation-state catalysts (e.g., Rh(I), Pd(0)) .
- Steric Effects : Xyl-BINAP and Xyl-Garphos™ exhibit higher steric bulk due to their rigid backbones, whereas the target compound offers tunable steric environments suitable for medium-sized substrates .
Catalytic Performance
(a) Enantioselective Hydrogenation
- Target Compound : Effective for hydrogenation of ketones and alkenes, achieving >90% ee in benchmark substrates.
- Xyl-Garphos™ : Outperforms the target compound in reactions requiring extreme steric control (e.g., hindered α,β-unsaturated esters) due to its methoxy substituents .
(b) Cross-Coupling Reactions
Physical and Stability Properties
- Solubility : The target compound exhibits moderate solubility in toluene and THF, whereas Xyl-Garphos™ is more soluble in polar solvents (e.g., dichloromethane) due to methoxy groups .
- Stability : All compounds are air-sensitive, requiring storage under inert atmospheres. Xyl-BINAP and Xyl-Garphos™ are more prone to oxidation than SegPhos .
Biological Activity
2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl (commonly referred to as BDP) is a chiral phosphine ligand with significant applications in catalysis and organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in asymmetric synthesis. This article explores the biological activity of BDP, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : CHP
- Molecular Weight : 734.89 g/mol
- Melting Point : 203-206 °C
- Storage Conditions : Inert atmosphere at room temperature
BDP functions primarily as a ligand in transition metal complexes, enhancing the selectivity and efficiency of various catalytic reactions. Its biological activity can be attributed to its ability to form stable complexes with metals such as copper and palladium, which are crucial in catalyzing reactions that lead to biologically active compounds.
Applications in Medicinal Chemistry
- Asymmetric Synthesis : BDP is utilized in copper-catalyzed asymmetric Mannich-type reactions, which are essential for synthesizing chiral amines—important building blocks in pharmaceuticals .
- Fluorination Reactions : It has been employed in the enantioselective fluorination of oxindoles, contributing to the development of novel fluorinated drugs .
- Anticancer Activity : Preliminary studies suggest that phosphine ligands like BDP may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines.
Case Studies
- Copper-Catalyzed Reactions :
- Fluorination Studies :
- Anticancer Properties :
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are employed to prepare 2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl and its derivatives?
The ligand is typically synthesized via cross-coupling reactions between bis(3,5-dimethylphenyl)phosphine and a biphenyl backbone. Modifications, such as methoxy or methyl groups at specific positions (e.g., 4,4',6,6'-tetramethoxy derivatives), are introduced to tune steric and electronic properties . Key steps include:
- Use of palladium catalysts for phosphine-aryl coupling.
- Chiral resolution for enantiopure variants (e.g., (R)- or (S)-Xyl-Garphos™).
- Purification via column chromatography or crystallization under inert atmospheres due to air sensitivity .
Q. Which analytical techniques are critical for characterizing this ligand’s purity and structure?
- 31P NMR : Confirms phosphine coordination and absence of oxidized byproducts.
- X-ray crystallography : Resolves stereochemistry and ligand-metal coordination geometry.
- HPLC with chiral columns : Validates enantiomeric excess (e.g., >99.9% ee for catalytic applications) .
- Elemental analysis : Ensures stoichiometric integrity (e.g., C48H52O4P2 for methoxy-substituted variants) .
Advanced Research Questions
Q. How do substituents (e.g., methoxy vs. methyl groups) influence enantioselectivity in asymmetric catalysis?
Methoxy groups at 4,4',6,6' positions (as in Xyl-Garphos™) enhance enantioselectivity by:
- Increasing electron density on phosphorus, improving metal-ligand π-backbonding .
- Modifying the ligand’s dihedral angle, which controls substrate access to the metal center .
- Steric shielding from 3,5-dimethylphenyl groups prevents undesired substrate orientations, as observed in Rh-catalyzed Pauson–Khand reactions (up to 98% ee) .
Q. What experimental optimizations address low catalytic activity in hydrogenation reactions using this ligand?
- Pre-catalyst activation : Pre-treatment with H2 or reducing agents (e.g., NaBH4) ensures metal centers are in the active oxidation state .
- Solvent selection : Non-polar solvents (e.g., toluene) improve substrate-ligand interactions compared to polar aprotic solvents .
- Temperature control : Lower temperatures (0–25°C) mitigate side reactions while maintaining turnover frequency .
Q. How can contradictory catalytic outcomes between Rh and Ru complexes be rationalized?
Rhodium complexes of this ligand favor alkene hydrogenation due to their smaller ionic radius and stronger π-accepting ability, whereas ruthenium complexes excel in ketone hydrogenation owing to their larger size and flexible coordination geometry . Discrepancies in enantioselectivity may arise from:
- Metal-specific transition-state stabilization.
- Differential sensitivity to steric bulk in the ligand’s aryl groups .
Q. What handling protocols prevent ligand degradation during storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
